2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine is a chemical compound with the molecular formula C9H16N4O It belongs to the class of triazole derivatives and morpholine compounds
Mechanism of Action
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one oxygen and nitrogen atom each . They are used in a wide variety of chemical reactions, and some morpholine derivatives have been studied for their potential biological activities .
1,2,4-Triazoles
are another class of compounds that have a five-membered ring containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities, including antibacterial, antifungal, and anticancer effects . The reaction of these compounds occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of propylamine with 1,2,4-triazole derivatives under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Propyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemicals with improved properties.
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-3-yl)pyridine
1,2,4-triazoles
Other triazole derivatives
Properties
IUPAC Name |
2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQSILJDFCMEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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